molecular formula C9H7NO3 B3159890 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde CAS No. 86518-09-4

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B3159890
CAS No.: 86518-09-4
M. Wt: 177.16 g/mol
InChI Key: DUVXCWUBTZMTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methoxy group and an aldehyde functional group attached to the structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde has several scientific research applications, including:

Safety and Hazards

Specific safety and hazard information for 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde is not available in the retrieved resources .

Preparation Methods

The synthesis of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde involves several steps. One common method includes the following steps :

    Starting Material: 4-Methoxyfuro[3,2-c]pyridine (2.6 g, 17.4 mmol) is dissolved in tetrahydrofuran (70 mL) and cooled to -78°C.

    Addition of Reagent: n-Butyllithium (1.66 g, 26.0 mmol) is added to the solution and stirred at -78°C for 15 minutes.

    Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for an additional period.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Chemical Reactions Analysis

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of stable complexes. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9-7-4-6(5-11)13-8(7)2-3-10-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVXCWUBTZMTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253400
Record name 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86518-09-4
Record name 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86518-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 2
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 3
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 6
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.